Bibp 3226 trifluoroacetate is a non-peptide compound primarily recognized for its role as a selective antagonist for the neuropeptide Y receptor Y1 and the neuropeptide FF receptor. This compound was notably the first non-peptide antagonist developed for the Y1 receptor, significantly contributing to the understanding of neuropeptide signaling in various physiological processes, including anxiety and exploratory behavior. Its chemical classification is that of a mixed antagonist, impacting both neuropeptide Y and neuropeptide FF receptors, which are involved in modulating neurotransmitter systems related to anxiety and pain responses .
The synthesis of Bibp 3226 trifluoroacetate can be approached through several methods, although specific synthetic routes are not extensively documented in available literature. The compound is synthesized through modifications of existing synthetic pathways or proprietary processes. The general process may involve standard organic synthesis techniques, including coupling reactions and purification steps to yield the final product in a suitable form for research applications. Detailed reaction conditions and methodologies remain largely unspecified, indicating a need for further exploration in synthetic chemistry .
The molecular formula of Bibp 3226 trifluoroacetate is with a molecular weight of approximately . The structure features several functional groups that contribute to its biological activity:
The detailed structural representation includes:
These structural elements are critical for its function as an antagonist at the neuropeptide receptors .
Bibp 3226 trifluoroacetate is expected to undergo various chemical reactions typical of organic compounds, including:
The mechanism by which Bibp 3226 trifluoroacetate exerts its effects involves competitive antagonism at neuropeptide Y receptor Y1 and neuropeptide FF receptors. It has been shown to effectively inhibit receptor-mediated signaling pathways, particularly those involving cyclic AMP production stimulated by neuropeptides. In vitro studies indicate that Bibp 3226 can block the inhibition of forskolin-stimulated cyclic AMP production induced by neuropeptide FF in a concentration-dependent manner. This antagonistic action suggests its potential utility in modulating anxiety-related behaviors and pain responses mediated by these receptors .
Relevant data on these properties can assist researchers in handling and utilizing Bibp 3226 effectively in experimental settings .
Bibp 3226 trifluoroacetate has several significant applications in scientific research:
Its unique properties make it a valuable compound for advancing knowledge in these fields and potentially developing new therapeutic strategies targeting neuropeptide systems .
BIBP 3226 trifluoroacetate represents a pioneering non-peptide antagonist exhibiting high-affinity dual blockade at neuropeptide Y Y1 (NPY Y1) and neuropeptide FF (NPFF) receptors. Its binding kinetics reveal remarkable selectivity, with dissociation constants (Kᵢ) demonstrating approximately 1,000-fold greater affinity for rat NPY Y1 receptors (Kᵢ = 1.1 nM) compared to other NPY receptor subtypes (Y2, Y4, Y5; Kᵢ > 1000 nM) [1] [7]. Crucially, this selectivity profile extends to human receptors, where it antagonizes NPFF2 receptors (Kᵢ = 79 nM) while maintaining negligible activity at other NPY subtypes [1] [5].
Functional studies confirm this dual antagonism: At concentrations of 10 μM, BIBP 3226 concentration-dependently reverses NPFF-mediated inhibition of forskolin-stimulated cyclic AMP production in CHO cells expressing human NPFF2 receptors [5]. In vivo evidence further demonstrates its biological efficacy, with intracerebroventricular administration (5 nmol) in mice completely blocking NPFF-induced hypothermia and anti-morphine effects in tail-flick assays [5]. Similarly, intravenous administration (500 nmol/kg) in rats significantly attenuates NPFF-induced increases in mean arterial blood pressure [5]. These findings collectively establish BIBP 3226 trifluoroacetate as a pharmacologically versatile tool for investigating intertwined NPY and NPFF signaling pathways in central and peripheral systems.
Table 1: Binding Affinity Profile of BIBP 3226 Trifluoroacetate
Receptor Subtype | Species | Kᵢ Value (nM) | Functional Antagonism |
---|---|---|---|
NPY Y1 | Rat | 1.1 | Inhibition of vasoconstriction |
NPFF2 | Human | 79 | Blockade of cAMP inhibition |
NPFF | Rat | 108 | Reversal of cardiovascular effects |
NPY Y2 | Rat | >1000 | Not antagonized |
NPY Y4 | Rat | >1000 | Not antagonized |
NPY Y5 | Rat | >1000 | Not antagonized |
BIBP 3226 trifluoroacetate displays significant species-dependent pharmacological variations that critically inform its experimental application. While exhibiting nanomolar affinity for rat NPY Y1 receptors (Kᵢ = 1.1 nM), its potency at human NPFF2 receptors (Kᵢ = 79 nM) substantially exceeds that at rat NPFF receptors (Kᵢ = 108 nM) [1]. This differential activity underscores the importance of receptor homology considerations when extrapolating findings between model organisms.
Pharmacodynamic studies in reserpine-treated pigs reveal dose-dependent competitive inhibition of exogenous and endogenous NPY-mediated vascular responses. Intravenous infusion (0.19–190 nmol kg⁻¹ min⁻¹) produces plasma concentrations directly correlating with inhibition efficacy, achieving 89% blockade of renal vasoconstriction and complete abolition of hindlimb vasoconstriction at maximal dosing [2]. The antagonist exhibits rapid pharmacokinetics with distribution (α-phase t₁/₂ = 2.0 ± 0.2 min) and elimination (β-phase t₁/₂ = 20.1 ± 0.9 min) phases supporting continuous infusion protocols for sustained receptor blockade [2]. Notably, inhibition potency against sympathetic Y1-receptor transmission parallels effects on exogenous NPY responses, validating exogenous challenge models for dosing calibration [2].
Table 2: Species-Specific Functional Antagonism of BIBP 3226
Physiological Response | Species/Tissue | Effective Concentration | Maximal Inhibition |
---|---|---|---|
Renal vasoconstriction | Pig (in vivo) | 59 nM plasma concentration | 89% at 190 nmol kg⁻¹ min⁻¹ |
Hindlimb vasoconstriction | Pig (in vivo) | 59 nM plasma concentration | 100% at 190 nmol kg⁻¹ min⁻¹ |
cAMP inhibition | Human NPFF2-CHO cells | 10 μM | Concentration-dependent block |
Anti-morphine effect | Mouse CNS | 5 nmol intracerebroventricular | Complete reversal |
Hypotensive response | Rat cardiovascular | 500 nmol/kg intravenous | Significant reduction |
The molecular architecture of BIBP 3226 trifluoroacetate features critical guanidine functionalities that determine its receptor interaction specificity. Structural analyses reveal that the terminal guanidine group mimics the arginine residues (Arg³³ and Arg³⁵) of endogenous NPY's C-terminal segment, enabling competitive displacement from the Y1 receptor binding pocket [4] [6]. This bioisosteric design principle establishes ionic interactions with conserved aspartate residues (Asp²⁸⁷, Asp²⁹⁸) within transmembrane helices 6 and 7 of human Y1 receptors, accounting for its submicromolar affinity [4].
Structure-activity relationship (SAR) studies demonstrate that guanidine modification profoundly impacts receptor selectivity. Conversion to primary amines reduces Y1 affinity 30-fold while unexpectedly enhancing non-Y receptor off-target effects [4]. Hybridization strategies incorporating arpromidine-like elements reveal that preservation of the (R)-stereochemistry at the chiral center adjacent to the guanidine group is essential for maintaining Y1 antagonism – enantiomeric inversion diminishes potency by two orders of magnitude [4]. The trifluoroacetate counterion further stabilizes the protonated guanidinium form at physiological pH, optimizing electrostatic complementarity with the orthosteric binding site [1] [7].
The molecule's benzylphenylacetamide domain provides complementary hydrophobic anchoring, with molecular modeling showing π-π stacking interactions within a subpocket formed by Tyr⁵⁰, Phe¹⁷⁴, and Phe¹⁷⁹ residues [4]. This dual-domain architecture – cationic guanidine coupled with aromatic pharmacophores – creates the structural basis for its unique dual Y1/NPFF2 receptor profile distinct from subsequent Y1-selective antagonists like BIBO 3304 that lack significant NPFF affinity [8].
Table 3: Structural Determinants of BIBP 3226 Binding Interactions
Molecular Domain | Chemical Feature | Receptor Interaction | Functional Consequence |
---|---|---|---|
C-terminal guanidine | Protonated guanidinium | Ionic bonds with Asp287/Asp298 (Y1) | High-affinity Y1 antagonism |
Chiral center | (R)-configuration | Optimal spatial orientation | 100-fold potency over (S)-isomer |
Benzylphenylacetamide | Hydrophobic aromatic system | π-π stacking with Tyr50/Phe174/Phe179 | Enhanced receptor residence time |
Hydroxyphenylmethyl | Phenolic hydroxyl | H-bonding with Ser¹⁹⁰ (NPFF2) | Cross-reactivity with NPFF receptors |
Trifluoroacetate | Counterion | Stabilization of cationic form | Enhanced aqueous solubility |
CAS No.: 15769-56-9
CAS No.: 210230-40-3
CAS No.: 485-18-7
CAS No.: 25468-09-1
CAS No.: